1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one is an organic compound with a unique structure that includes a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The acylation step may involve the use of an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products may include 1-(3-Iodo-5-methylphenyl)-3-methylbutan-1-one.
Oxidation: Products may include 1-(3-Bromo-5-methylphenyl)-3-methylbutanoic acid.
Reduction: Products may include 1-(3-Bromo-5-methylphenyl)-3-methylbutanol.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds through nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-methylphenyl)-3-methylbutan-1-one
- 1-(3-Bromo-5-ethylphenyl)-3-methylbutan-1-one
- 1-(3-Chloro-5-methylphenyl)-3-methylbutan-1-one
Uniqueness
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring makes it a versatile compound in various chemical reactions.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKUOHMXXQATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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